molecular formula C20H20ClN3O3 B14932753 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B14932753
M. Wt: 385.8 g/mol
InChI Key: WSUVOUVDCLTSJD-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
  • N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
  • N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Uniqueness

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H20ClN3O3/c1-24-12-17(16-4-2-3-5-18(16)24)20(26)23-11-10-22-19(25)13-27-15-8-6-14(21)7-9-15/h2-9,12H,10-11,13H2,1H3,(H,22,25)(H,23,26)

InChI Key

WSUVOUVDCLTSJD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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